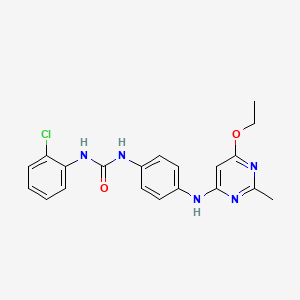

![molecular formula C11H19Cl2N3 B2785157 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2445791-80-8](/img/structure/B2785157.png)

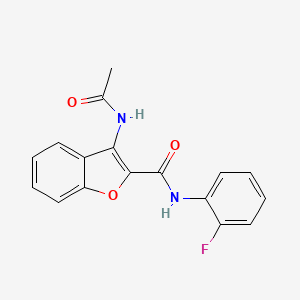

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine and imidazo[1,2-a]pyridine. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Imidazo[1,2-a]pyrimidines are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen

Synthesis and Emissive Properties

Researchers have synthesized a series of compounds similar to 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, focusing on their photophysical properties. These compounds have shown intense fluorescence when excited with UV light, displaying a large Stokes shift and high quantum yields. This significant property makes them potential candidates for applications in organic dyes and materials science, especially for developing new fluorescent markers and sensors (Marchesi, Brenna, & Ardizzoia, 2019).

Novel Tandem Nucleophilic Displacement Reaction

Another study explored the chemical behavior of related compounds through a novel tandem nucleophilic displacement reaction. This reaction led to the synthesis of molecules with unique charge distributions, providing insights into the synthesis of heteroaromatic compounds with potential applications in organic electronics and molecular engineering (Schmidt & Kindermann, 1998).

Charge-cumulated Hetarenes

The research on charge-cumulated hetarenes, including derivatives of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, highlighted their formation and the interesting effect of negative solvatochromism. These findings contribute to the development of novel materials with specific optical properties, useful in sensors and organic electronics (Schmidt & Hetzheim, 1997).

Insecticidal Evaluation

A series of tetrahydroimidazo[1,2-a]pyridine derivatives, similar in structure to the compound , were synthesized and evaluated for their insecticidal activities against pea aphids. The research demonstrated that certain structural modifications, such as the introduction of a fluoro group, significantly enhance the insecticidal properties of these compounds. This study opens avenues for developing new, more effective insecticides based on the chemical framework of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Zhang et al., 2010).

Luminescent Properties of Lanthanide Complexes

Research into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines revealed that certain derivatives exhibit significant luminescence. This property is crucial for developing new luminescent materials for applications in lighting, displays, and biological imaging. The study provides a foundation for future research into the application of similar compounds in luminescent materials (Petoud et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been known to exhibit antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyrimidines, have been found to exhibit antimicrobial activity . They are believed to interact with bacterial cells, leading to their destruction .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of bacterial cells, leading to their destruction .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may lead to the destruction of bacterial cells .

Eigenschaften

IUPAC Name |

3-pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-2-6-14-10(8-13-11(14)3-1)9-4-5-12-7-9;;/h8-9,12H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDUPYBQNOPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2C3CCNC3)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)

![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)

![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)